ethyl 3-cyclohexyl-2-methylprop-2-enoate
CAS No.:
Cat. No.: VC15736383
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H20O2 |
---|---|
Molecular Weight | 196.29 g/mol |
IUPAC Name | ethyl 3-cyclohexyl-2-methylprop-2-enoate |
Standard InChI | InChI=1S/C12H20O2/c1-3-14-12(13)10(2)9-11-7-5-4-6-8-11/h9,11H,3-8H2,1-2H3 |
Standard InChI Key | PFGOKHUIRGSHFD-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C(=CC1CCCCC1)C |
Introduction
Synthesis
The synthesis of ethyl 3-cyclohexyl-2-methylprop-2-enoate typically involves esterification reactions or the use of alkene functionalization methods:
-
Starting Materials
-
Cyclohexyl derivatives (e.g., cyclohexanecarboxylic acid or cyclohexyl ketones).
-
Ethanol and acidic catalysts for esterification.
-
Methylpropenoic acid or related precursors for introducing the alkene functionality.
-
-
Reaction Pathway
-
The reaction may involve the condensation of cyclohexanecarboxylic acid with ethanol in the presence of sulfuric acid or other dehydrating agents to form the ester group.
-
Alternatively, alkene functionalization methods can be used to introduce the conjugated double bond system.
-
Applications and Potential Uses
While specific applications of ethyl 3-cyclohexyl-2-methylprop-2-enoate are not widely documented, compounds with similar structures have relevance in:
-
Flavor and Fragrance Industry
-
Esters are commonly used as flavoring agents or in perfumes due to their pleasant odors.
-
-
Organic Synthesis
-
The compound could serve as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceutical or agrochemical research.
-
-
Material Science
-
Esters are often investigated for their roles in polymer chemistry or as plasticizers.
-
Comparative Data Table
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 196.29 g/mol | PubChem |
SMILES Notation | C/C(=C\C1CCCCC1)/C(=O)OCC | PubChem |
InChIKey | MEKATFFSLMQMRX-BQYQJAHWSA-M | PubChem |
Related Compounds
Ethyl 3-cyclohexyl-2-methylprop-2-enoate is structurally related to other esters such as methyl (E)-3-cyclohexyl-2-methylprop-2-enoate (PubChem CID: 13172917), which differs by having a methyl group instead of an ethyl group in the ester functionality . These structural variations can influence physical properties like boiling point and solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume